Dimethyl 2-hydroxy-4,6-dimethylbenzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 2-hydroxy-4,6-dimethylbenzene-1,3-dicarboxylate is an organic compound with the molecular formula C12H14O5. This compound is a derivative of benzene and is characterized by the presence of two ester groups, a hydroxyl group, and two methyl groups attached to the benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-hydroxy-4,6-dimethylbenzene-1,3-dicarboxylate typically involves the esterification of 2-hydroxy-4,6-dimethylbenzene-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-hydroxy-4,6-dimethylbenzene-1,3-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of 2-oxo-4,6-dimethylbenzene-1,3-dicarboxylate.
Reduction: Formation of 2-hydroxy-4,6-dimethylbenzene-1,3-dimethanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Dimethyl 2-hydroxy-4,6-dimethylbenzene-1,3-dicarboxylate is utilized in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Potential use in the development of pharmaceutical compounds due to its structural similarity to biologically active molecules.
Industry: Used in the production of polymers and resins, as well as in the formulation of specialty chemicals.
Mechanism of Action
The mechanism by which Dimethyl 2-hydroxy-4,6-dimethylbenzene-1,3-dicarboxylate exerts its effects involves its interaction with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable aromatic system that can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Dimethyl isophthalate: Similar structure but lacks the hydroxyl group.
Dimethyl terephthalate: Similar structure but with different positions of the ester groups.
Dimethyl phthalate: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness: Dimethyl 2-hydroxy-4,6-dimethylbenzene-1,3-dicarboxylate is unique due to the presence of both hydroxyl and ester groups on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various synthetic and research applications.
Properties
CAS No. |
76716-11-5 |
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Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
dimethyl 2-hydroxy-4,6-dimethylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H14O5/c1-6-5-7(2)9(12(15)17-4)10(13)8(6)11(14)16-3/h5,13H,1-4H3 |
InChI Key |
XCNMECHWMKUQTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC)O)C(=O)OC)C |
Origin of Product |
United States |
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